

Unlocking the Potential of Mini Gastrin I: A Technical Guide for Researchers

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Compound of Interest				
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An In-depth Exploration of Human Mini Gastrin I for Therapeutic and Imaging Applications

Introduction

Human Mini Gastrin I, a truncated form of human gastrin consisting of amino acids 5-17, has emerged as a significant molecule in biomedical research, particularly in the fields of oncology and nuclear medicine.[1][2] Its primary biological function stems from its high affinity for the cholecystokinin-2 (CCK2) receptor, which is overexpressed in various malignancies, including medullary thyroid carcinoma, small cell lung cancer, and other neuroendocrine tumors.[3][4][5] This specific interaction makes Mini Gastrin I an ideal targeting vector for the delivery of diagnostic and therapeutic agents directly to tumor cells, minimizing off-target effects and enhancing efficacy. This technical guide provides a comprehensive overview of the research applications of human Mini Gastrin I, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Core Applications in Research and Drug Development

The principal application of Mini Gastrin I lies in its use as a targeting moiety for CCK2 receptor-expressing tumors.[1][3] Researchers have extensively modified the peptide sequence to improve its in vivo stability and pharmacokinetic profile. These modifications often involve the conjugation of chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to facilitate radiolabeling with various isotopes for imaging (e.g.,



Gallium-68, Indium-111) and peptide receptor radionuclide therapy (PRRT) (e.g., Lutetium-177, Actinium-225).[3][6][7]

The development of radiolabeled Mini Gastrin I analogs aims to address the clinical challenge of low enzymatic stability of the native peptide.[7] Strategies to enhance stability include the substitution of specific amino acids and modifications to the peptide backbone.[3][8] These efforts have led to the development of numerous analogs with improved tumor uptake and retention, paving the way for their potential clinical translation.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Mini Gastrin I analogs, providing a comparative overview of their binding affinities, in vitro uptake, and in vivo performance.

Table 1: Receptor Binding Affinity of Mini Gastrin I Analogs



Analog	Cell Line	IC50 (nM)	Reference
Compound 1	A431-CCK2R	1.4 ± 0.6	[3]
Compound 2	A431-CCK2R	0.6 ± 0.3	[3]
Compound 3	A431-CCK2R	1.3 ± 0.8	[3]
Pentagastrin	A431-CCK2R	1.0 ± 0.2	[3]
DOTA-MG11	A431-CCK2R	0.9 ± 0.3	[3]
DOTA-MGS5	A431-CCK2R	0.4 ± 0.2	[3]
[99mTc]Demogastrin	AR4-2J	~1	[10]
DOTA-CCK-66 (Cu, Ga, Lu)	AR42J	3.6 - 6.0	[9]
DOTA-MGS5[NHCH3]	A431-CCK2R	~10x lower than DOTA-MGS5	[11]
DOTA-MGS1	A431-CCK2R / AR42J	Retained affinity	[4]
DOTA-MGS4	A431-CCK2R / AR42J	Retained affinity	[4]
Stabilized MG Analog	A431-CCK2R	0.69 ± 0.09	[12]

Table 2: In Vivo Stability and Tumor Uptake of Radiolabeled Mini Gastrin I Analogs



Radiotracer	Animal Model	Time Point	% Intact in Blood	Tumor Uptake (%IA/g or %ID/g)	Reference
[111In]In-1	BALB/c Mice	10 min	80.0 ± 5.2	-	[3]
[111In]In-2	BALB/c Mice	10 min	82.3 ± 1.8	-	[3]
[177Lu]Lu-1	BALB/c Nude Mice	4 h	57-79% (at 1h)	34.72 ± 9.40	[3]
[177Lu]Lu-2	BALB/c Nude Mice	4 h	57-79% (at 1h)	33.25 ± 6.34	[3]
[177Lu]Lu-3	BALB/c Nude Mice	4 h	57-79% (at 1h)	28.60 ± 7.95	[3]
64Cu-NOTA- PP-F11	Mice with CCK2 tumors	-	-	7.20 ± 0.44	[6]
[177Lu]Lu- DOTA-CCK- 66	CB17-SCID Mice	30 min	78.5 ± 3.1	-	[9]
[177Lu]Lu- DOTA-MGS5	CB17-SCID Mice	30 min	82.0 ± 0.1	-	[9]
[111In]In- DOTA-[(N- Me)1Nal8]M GS5	BALB/c Nude Mice	-	-	48.1 ± 9.2	[11]
111In-DOTA- MGS4	BALB/c Mice	10 min	>75%	10.40 ± 2.21 (4h)	[4]
111In-CP04	Mice	-	-	Advantageou s tumor uptake	[4]
177Lu- labeled NMG 2	Mice with CCK2R+ xenografts	4 h	-	Significantly higher than PP-F11N	[8]



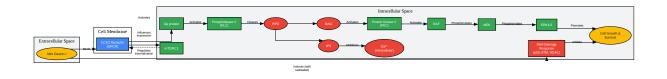
177Lu- labeled NMG 3	Mice with CCK2R+ xenografts	1, 4, 24 h	-	Significantly higher than PP-F11N	[8]
PP-F11	Mice	-	-	High tumor uptake, low kidney retention	[5]

Signaling Pathways

Binding of Mini Gastrin I to the CCK2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that can influence cell proliferation, survival, and other cellular processes.[13] The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

Furthermore, downstream signaling involves the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which plays a crucial role in cell growth and differentiation.[13][14] Studies have also implicated the mTORC1 pathway in regulating CCK2 receptor expression and internalization of radiolabeled Mini Gastrin I analogs.[14] Inhibition of mTORC1 has been shown to increase the tumor uptake of these analogs.[14] Additionally, targeted alpha-particle therapy using Ac-225 labeled Mini Gastrin I has been shown to activate DNA damage response pathways, involving proteins such as p53, ATM, and HDACs.[15][16]





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Caption: Signaling pathway of Mini Gastrin I via the CCK2 receptor.

Experimental Protocols

This section details common methodologies employed in the research of Mini Gastrin I and its analogs.

Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis protocol is typically used for the synthesis of Mini Gastrin I analogs.[3][7]

- Resin: Rink amide MBHA resin is a common choice.[3]
- Amino Acid Protection: Reactive side chains of amino acids are protected with groups such as tert-butyl ester (for Asp and Glu), tert-butyl ether (for Tyr), and tert-butyloxycarbonyl (BOC) for Trp.[3]
- Coupling: Coupling reactions are performed sequentially, starting from the C-terminus attached to the resin.
- Cleavage and Deprotection: Once the peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed.



- Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[9]
- Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight.[3]



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Radiolabeling of DOTA-conjugated Peptides

- Preparation: A solution of the DOTA-conjugated peptide is prepared in a suitable buffer.
- Addition of Radionuclide: The radionuclide (e.g., [111In]InCl3 or [177Lu]LuCl3) is added to the peptide solution.[3][7]
- Incubation: The reaction mixture is incubated at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 15-20 minutes).[7]
- Quality Control: The radiochemical purity of the labeled peptide is determined by methods such as radio-HPLC.[11]
- Purification (if necessary): If the radiochemical purity is below the desired level (typically >95%), the product is purified, for example, by solid-phase extraction.[7]

Cell Uptake and Internalization Assays

- Cell Culture: CCK2 receptor-expressing cells (e.g., A431-CCK2R or AR4-2J) and control mock-transfected cells are cultured in appropriate media.[4][7]
- Seeding: Cells are seeded in multi-well plates and allowed to adhere.
- Incubation with Radiotracer: The cells are incubated with the radiolabeled Mini Gastrin I analog at 37°C for various time points.[7][10]



- Washing: After incubation, the cells are washed to remove unbound radiotracer.
- Measurement of Radioactivity: The radioactivity associated with the cells (internalized and membrane-bound) is measured using a gamma counter.
- Data Analysis: The cell uptake is typically expressed as a percentage of the total added radioactivity.[7]

In Vivo Biodistribution Studies

- Animal Models: Athymic nude mice bearing subcutaneous xenografts of CCK2 receptorpositive and -negative tumors are commonly used.[3][11]
- Injection: The radiolabeled Mini Gastrin I analog is injected intravenously into the mice.
- Euthanasia and Tissue Collection: At specific time points post-injection, the mice are euthanized, and various organs and tumors are collected.
- Measurement of Radioactivity: The radioactivity in each tissue sample is measured using a gamma counter.
- Data Analysis: The uptake in each organ is calculated and typically expressed as a percentage of the injected activity per gram of tissue (%IA/g).[3]

Conclusion

Human Mini Gastrin I and its analogs represent a highly promising platform for the targeted diagnosis and therapy of CCK2 receptor-positive cancers. The extensive research dedicated to improving the stability and pharmacokinetic properties of these peptides has yielded a wealth of quantitative data and refined experimental protocols. The elucidation of the underlying signaling pathways provides further opportunities for the development of combination therapies to enhance treatment efficacy. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to harness the potential of Mini Gastrin I in their scientific endeavors. Continued innovation in peptide engineering and radiochemistry will undoubtedly propel these promising agents closer to clinical application, offering new hope for patients with difficult-to-treat malignancies.



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